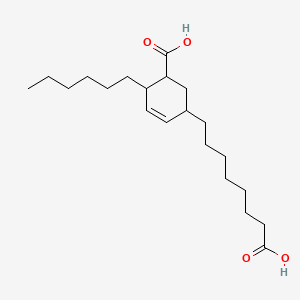

5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid

Beschreibung

BenchChem offers high-quality 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

42763-47-3 |

|---|---|

Molekularformel |

C21H36O4 |

Molekulargewicht |

352.5 g/mol |

IUPAC-Name |

5-(7-carboxyheptyl)-2-hexylcyclohex-3-ene-1-carboxylic acid |

InChI |

InChI=1S/C21H36O4/c1-2-3-4-9-12-18-15-14-17(16-19(18)21(24)25)11-8-6-5-7-10-13-20(22)23/h14-15,17-19H,2-13,16H2,1H3,(H,22,23)(H,24,25) |

InChI-Schlüssel |

RYKIXDBAIYMFDV-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCC1C=CC(CC1C(=O)O)CCCCCCCC(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

"5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid" chemical structure and properties

The C21 Cycloaliphatic Dicarboxylic Acid [1]

Executive Summary

5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid (CAS: 53980-88-4 / 42763-47-3) is a specialized C21 dicarboxylic acid derived from the thermal dimerization of unsaturated fatty acids with acrylic acid.[1][2][3] Often referred to industrially as C21 Diacid or by trade names such as Westvaco Diacid 1550 , this molecule represents a unique class of bio-based surfactants and corrosion inhibitors.[1]

Unlike linear dicarboxylic acids (e.g., sebacic acid), this compound features a cyclohexene core that imparts exceptional thermal stability, fluidity, and hydrotropic properties.[1] It is a critical intermediate in the formulation of metalworking fluids, heavy-duty cleaners, and polyamide resins.[1]

Chemical Structure & Isomerism[4]

The molecule is a Diels-Alder adduct .[1] Its structure is defined by a six-membered ring formed through the reaction of a conjugated diene (derived from linoleic acid) and a dienophile (acrylic acid).[1]

Structural Breakdown

-

Core: Cyclohexene ring (provides structural rigidity and thermal stability).

-

Position 1: Octanoic acid side chain (

spacer to the first carboxyl group). -

Position 2: Internal double bond (unsaturation allows for further functionalization or oxidative crosslinking).

-

Position 4: Hexyl group (hydrophobic tail derived from the fatty acid terminus).

-

Position 5: Carboxyl group (attached directly to the ring, derived from acrylic acid).

Stereochemistry and Regioisomerism

While the IUPAC name specifies the 5-carboxy isomer, the industrial synthesis inevitably produces a mixture of regioisomers and stereoisomers.[1]

-

Regioisomers: The acrylic acid can add in two orientations, yielding both the 5-carboxy and 6-carboxy isomers.[1]

-

Stereoisomers: The molecule contains three chiral centers (C1, C4, C5), leading to multiple enantiomeric and diastereomeric pairs.

Molecular Visualization (Synthesis Pathway)

The following diagram illustrates the formation of the target molecule via the Diels-Alder mechanism, transitioning from Linoleic Acid to the C21 Diacid.[1]

Figure 1: Synthesis pathway transforming Linoleic Acid into the C21 Cycloaliphatic Diacid via conjugation and Diels-Alder cycloaddition.[1]

Physicochemical Properties[1][7][8]

The unique architecture of 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid results in properties that bridge the gap between long-chain fatty acids and short-chain dicarboxylic acids.[1]

| Property | Value / Description | Significance |

| Molecular Formula | Bio-based carbon content.[1][4][5][6][7] | |

| Molecular Weight | 352.51 g/mol | High MW contributes to low volatility. |

| Appearance | Clear, viscous amber liquid | Liquid state at RT facilitates handling (unlike solid sebacic acid). |

| Acid Value | 270–300 mg KOH/g | Indicates high carboxyl functionality for neutralization. |

| Solubility (Water) | Insoluble (Free Acid) | Requires neutralization (KOH/MEA) to become water-soluble.[1] |

| Solubility (Organic) | Soluble | Compatible with mineral oils and synthetic esters. |

| Viscosity | High (~4000 cPs @ 25°C) | Provides lubricity in metalworking formulations.[1] |

| pKa | ~4.5 (Ring COOH) / ~4.8 (Chain COOH) | Dual buffering capacity. |

Synthesis & Manufacturing Protocol

Feedstock Selection

The primary feedstock is Tall Oil Fatty Acid (TOFA) , which is rich in linoleic acid (~45-50%). High-purity linoleic acid sources yield a cleaner product but increase cost.[1]

Reaction Mechanism: The Diels-Alder Cycloaddition[1]

-

Conjugation: Linoleic acid (18:2 non-conjugated) is heated (often with iodine or sulfur catalysts) to shift the double bonds into a conjugated system (e.g., 9,11-octadecadienoic acid).

-

Cycloaddition: The conjugated diene reacts with acrylic acid (the dienophile) at temperatures between 180°C and 240°C.

-

Stripping: Unreacted acrylic acid and fatty acids are removed via vacuum distillation.

Critical Processing Parameters

-

Temperature Control: Must be maintained <250°C to prevent polymerization of the acrylic acid or decarboxylation.[1]

-

Inhibitors: Radical inhibitors (e.g., hydroquinone) are essential to prevent homopolymerization of acrylic acid.

Applications & Performance Mechanisms[1][7]

Corrosion Inhibition

This is the primary application. The molecule functions as an anodic inhibitor .

-

Mechanism: The dicarboxylate dianion (formed at pH > 8) chelates with surface metal ions (

/ -

Orientation: The two carboxyl groups anchor the molecule to the metal surface, while the hydrophobic cyclohexyl-hexyl "umbrella" repels water and aggressive ions (

,

Hydrotropy and Coupling

Unlike linear fatty acids, the bulky cyclohexene ring disrupts the crystalline structure of surfactant micelles. This makes the C21 Diacid an excellent hydrotrope , capable of solubilizing non-ionic surfactants into high-electrolyte alkaline builders.[1]

Lubricity

In metalworking fluids (MWF), the cyclic structure resists shear breakdown better than linear fatty acids.[1] The molecule forms a "soap" film on metal surfaces that reduces friction under boundary lubrication conditions.

Functional Diagram: Corrosion Inhibition

Figure 2: Mechanism of corrosion inhibition showing the dual-anchor adsorption and hydrophobic shielding effect.[1]

Analytical Characterization

To validate the identity and purity of 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid, the following protocols are standard.

Acid Value Determination (Titration)[1]

-

Principle: Quantitative neutralization of the two carboxyl groups.

-

Reagents: 0.5N KOH in ethanol, Phenolphthalein indicator.

-

Calculation:

[1] -

Target: 270–300 mg KOH/g. Lower values indicate unreacted fatty acid impurities.

FTIR Spectroscopy

-

Key Peaks:

-

1710 cm⁻¹: Strong C=O stretch (Carboxylic acid dimer).

-

2600–3200 cm⁻¹: Broad O-H stretch (Carboxylic acid).

-

3010 cm⁻¹: Weak =C-H stretch (Cyclohexene unsaturation).

-

950 cm⁻¹: O-H out-of-plane bend.[1]

-

NMR Spectroscopy ( )

- 5.4–5.6 ppm: Multiplet (2H), olefinic protons on the cyclohexene ring.

-

2.2–2.4 ppm: Triplet/Multiplet (4H),

- 0.9 ppm: Triplet (3H), terminal methyl of the hexyl chain.

References

-

Westvaco Corporation. (1974). Dicarboxylic Acids and Methods for Their Preparation. US Patent 3,753,968. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 105841, Cyclocarboxypropyloleic acid. Link

-

Ward, B. F., et al. (1975). Industrial Utilization of C21 Dicarboxylic Acid. Journal of the American Oil Chemists' Society, 52(7), 219-224.[1] Link[1]

-

Sunway Chemicals. (2023). Technical Data Sheet: C21 Dicarboxylic Acid (Diacid 1550). Link

-

ChemicalBook. (2024). 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid Properties and Suppliers. Link

Sources

- 1. scent.vn [scent.vn]

- 2. Cyclocarboxypropyloleic acid | C21H36O4 | CID 105841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sunwaychemicals.com [sunwaychemicals.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Disodium 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate | C21H34Na2O4 | CID 108470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pinpools.com [pinpools.com]

- 7. 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid [chemicalbook.com]

Physicochemical properties of 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid

Common Designation: C21 Dicarboxylic Acid (C21 Diacid) Primary Commercial Analog: Westvaco Diacid 1550 / Tenax 2010 CAS Registry Numbers: 53980-88-4 (Mixture), 42763-47-3 (Specific Isomer)[1]

Executive Summary

5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid is a liquid, long-chain dicarboxylic acid (C21) derived from the thermal dimerization of unsaturated fatty acids (specifically linoleic acid) with acrylic acid via a Diels-Alder cycloaddition.[1] Unlike linear fatty acids (e.g., stearic, oleic) or standard dimer acids (C36), this molecule possesses a unique cycloaliphatic core that disrupts crystalline packing, resulting in a liquid state at room temperature despite its high molecular weight.

For researchers and formulation scientists, this molecule represents a "structural hydrotrope." Its bulky cyclohexene ring prevents the formation of rigid liquid crystalline phases, making it an exceptional coupling agent for nonionic surfactants in high-electrolyte or high-alkaline environments where traditional surfactants precipitate.

Molecular Architecture & Synthesis

The synthesis of C21 Diacid is a textbook example of the atom-efficient Diels-Alder reaction applied to renewable feedstocks.

Synthetic Pathway

The precursor is typically Tall Oil Fatty Acid (TOFA), rich in linoleic acid. Under thermal stress and catalytic conditions (e.g., Iodine or Clay), non-conjugated linoleic acid isomerizes to a conjugated system (9,11-octadecadienoic acid or 10,12-octadecadienoic acid). This diene then reacts with acrylic acid (the dienophile).

Stereochemistry Note: The commercial product is a regio-isomeric mixture. The acrylic acid can add across the diene in multiple orientations, yielding products where the carboxyl group on the ring is at the 5- or 6-position relative to the octanoic acid tail.

Reaction Diagram

Figure 1: Synthesis pathway via Diels-Alder cycloaddition of conjugated linoleic acid and acrylic acid.

Physicochemical Properties

The defining characteristic of C21 Diacid is its amphiphilic duality combined with a steric bulk that prevents solidification.

Core Data Table

| Property | Value | Context/Relevance |

| Molecular Weight | ~352.5 g/mol | High MW compared to standard fatty acids (Oleic ~282).[2] |

| Physical State | Viscous Liquid | Remains liquid >0°C due to ring disruption. |

| Viscosity (25°C) | 5,000 – 8,000 cP | Highly viscous; requires heating for pumping/handling. |

| Acid Value | 265 – 277 mg KOH/g | Indicates high functionality (two -COOH groups). |

| Solubility (Water) | Insoluble (<0.01%) | Requires neutralization (KOH/NaOH/Amines) to solubilize. |

| Solubility (Organic) | Soluble | Miscible in alcohols, aromatics, and chlorinated solvents. |

| Density | 1.016 g/cm³ | Slightly denser than water. |

| pKa (Est.) | ~4.8 (COOH 1), ~5.4 (COOH 2) | Typical carboxylic acid acidity; forms stable soaps at pH > 8. |

| LogP (Octanol/Water) | ~6.7 | Highly lipophilic; drives strong surface adsorption. |

Solubility & Neutralization Logic

In its free acid form, the molecule is hydrophobic. To activate its surfactant properties, it must be neutralized.

-

Potassium Salts: Yield the highest solubility and lowest viscosity aqueous solutions.

-

Amine Salts (MEA/TEA): Provide excellent corrosion inhibition and tighter emulsion coupling but higher viscosity.

Interfacial & Surfactant Mechanics

C21 Diacid is rarely used as a primary detergent. Its value lies in hydrotropy and co-emulsification .

The Hydrotrope Mechanism

Unlike short-chain hydrotropes (e.g., Sodium Xylene Sulfonate) which merely increase solubility, C21 Diacid acts as a "coupling surfactant."

-

Steric Disruption: The cyclohexene ring prevents the formation of ordered "palisade" layers in micelles.

-

Phase Stabilization: In formulations containing nonionic surfactants and high electrolytes (e.g., NaOH cleaners), the C21 soap inserts itself into the micelle. The bulky ring pushes the surfactant heads apart, preventing the dehydration and precipitation (cloud point drop) usually caused by electrolytes.

Corrosion Inhibition Mechanism

The molecule is a superior corrosion inhibitor for ferrous metals compared to linear dicarboxylic acids (like sebacic acid).

-

Bidentate Binding: The two carboxyl groups (one on the chain, one on the ring) can chelate to the metal surface.

-

Hydrophobic Barrier: The hexyl group and the cyclohexene ring form a dense, hydrophobic film that repels water/oxygen.

Figure 2: Dual-action mechanism: Surface adsorption for corrosion inhibition and micellar insertion for hydrotropy.

Experimental Protocols

Protocol: Hydrotropic Efficiency Test

Objective: Determine the efficiency of C21 Diacid in coupling a nonionic surfactant into a high-alkaline solution.

Materials:

-

Nonionic Surfactant: Nonylphenol Ethoxylate (NP-9) or Alcohol Ethoxylate (C12-15, 7EO).

-

Alkali: 50% NaOH solution.

-

Coupler: C21 Diacid (neutralized to pH 9 with KOH).

Methodology:

-

Base Solution: Prepare a solution of 5% Nonionic Surfactant in water. It should be clear.

-

Electrolyte Shock: Add NaOH dropwise until the solution becomes cloudy (salting out). Record the % NaOH.

-

Coupling: To a fresh sample of 5% Surfactant + 5% NaOH (cloudy), titrate with C21 Diacid solution (40% active).

-

Endpoint: Record the volume of C21 Diacid required to clarify the solution.

-

Comparative: Repeat with Sodium Xylene Sulfonate (SXS). C21 Diacid typically requires 30-50% less mass than SXS for equivalent clearing.

Protocol: Cast Iron Chip Corrosion Test

Objective: Validate corrosion inhibition properties.[1][3][4][5][6]

-

Preparation: Clean cast iron chips (Class 30 gray iron) with acetone.

-

Test Solution: Prepare 1% active solution of C21 Diacid (amine salt) in varying water hardness (0, 100, 300 ppm CaCO3).

-

Exposure: Place 5g of chips on a filter paper in a petri dish. Pipette 2mL of test solution onto the chips.

-

Incubation: Cover and let stand for 2 hours at room temperature.

-

Evaluation: Visual inspection. No rust = Pass. >1% surface rust = Fail.

Applications & Formulation Logic

Metalworking Fluids (MWF)

-

Benefit: Unlike sulfonates, C21 soaps do not support bacterial growth (biostable) and are hard-water tolerant (calcium salts of C21 are less prone to "scum" formation than oleates).

Industrial Cleaners[4][5][9]

-

Role: Hydrotrope for high-caustic bottle washing or degreasers.

-

Logic: Allows the formulation of highly concentrated "freight-saving" concentrates that do not phase separate during shipping.

Polyamide Synthesis

-

Role: Monomer.

-

Benefit: Reacting C21 Diacid with diamines (e.g., ethylene diamine) yields polyamides with lower melt viscosities and higher flexibility than those made from adipic acid, due to the internal plasticization of the pendant hexyl group.

References

-

Ingevity. (2023). Diacid 1550: Technical Data Sheet and Applications in Metalworking Fluids. Ingevity Corporation.[6] Link

-

Ward, B. F., et al. (1975). Industrial Utilization of C21 Dicarboxylic Acid. Journal of the American Oil Chemists' Society, 52(7), 219-224. Link

-

PubChem. (2025).[9] Compound Summary: 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid.[1][10][11][12][13][14][15][16][17][18] National Library of Medicine. Link

-

Westvaco Corp. (1973). Process for preparing dicarboxylic acids. US Patent 3,753,968. Link

-

Force, C. G. (1979). Mechanisms of Hydrotropy in C21 Diacid Systems. Journal of Colloid and Interface Science. Link

Sources

- 1. sunwaychemicals.com [sunwaychemicals.com]

- 2. 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid [chemicalbook.com]

- 3. doc.chemipan.org [doc.chemipan.org]

- 4. China Tita®C21 Dicarboxylic Acid-BG-1550 Manufacturer and Supplier | Bogao [bogaochem.com]

- 5. News - BoGao Launches Multifunctional Application-C21 Dicarboxylic acid/BG-1550 [bogaochem.com]

- 6. chempoint.com [chempoint.com]

- 7. Diacid® 1550 | Sea-Land Chemical Company [sealandchem.com]

- 8. scribd.com [scribd.com]

- 9. Cyclocarboxypropyloleic acid | C21H36O4 | CID 105841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Disodium 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate | C21H34Na2O4 | CID 108470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pinpools.com [pinpools.com]

- 12. Page loading... [guidechem.com]

- 13. scent.vn [scent.vn]

- 14. EP0083137B1 - Composition aqueuse de revêtement séchable par oxydation - Google Patents [patents.google.com]

- 15. 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 16. a2bchem.com [a2bchem.com]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid (42763-47-3) for sale [vulcanchem.com]

Advanced Synthesis Guide: 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic Acid

Executive Summary & Molecule Analysis

Target Molecule: 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid (CAS: 53980-88-4) Common Industry Name: C21-Diacid; Westvaco Diacid (1550 type). Class: Cyclohexene Dicarboxylic Acid Surfactant/Intermediate.[1]

This guide details the synthesis of the C21-dicarboxylic acid formed via the Diels-Alder [4+2] cycloaddition of Conjugated Linoleic Acid (CLA) and Acrylic Acid . This molecule is a critical hydrotrope and corrosion inhibitor, distinguished by its unique amphiphilic structure: a hydrophobic hexyl chain and a hydrophilic dicarboxylate functionality anchored to a cyclohexene ring.

Synthetic Challenge: The primary challenge is not the cycloaddition itself, but the availability of the diene. Natural linoleic acid (9-cis, 12-cis-octadecadienoic acid) is non-conjugated and unreactive in Diels-Alder pathways. Therefore, the protocol requires a strictly controlled in situ isomerization step using iodine or clay catalysts to generate the reactive conjugated diene (9,11- or 10,12-isomer) prior to cyclization.

Retrosynthetic Analysis & Mechanism

The synthesis relies on a thermal intermolecular Diels-Alder reaction.[2][3] The regiochemistry is determined by the electronic demand of the carboxylic acid on the dienophile (acrylic acid) and the alkyl chains of the diene.

Reaction Logic

-

Precursor: Linoleic Acid (C18:2, non-conjugated).

-

Activation (Isomerization): Catalyst (Iodine/Clay) shifts the double bonds to a conjugated system (CLA).

-

Cycloaddition: Acrylic acid attacks the conjugated system.

-

Diene: Conjugated Linoleic Acid (HOMO rich).

-

Dienophile: Acrylic Acid (LUMO accessible, Electron Withdrawing Group).

-

Mechanistic Pathway (DOT Visualization)

Caption: Mechanistic flow from non-conjugated precursor to the final C21-cyclohexene adduct via in situ isomerization.

Experimental Protocols

Protocol A: The "One-Pot" Iodine-Catalyzed Route (Industrial Standard)

This is the most robust method for scaling, utilizing iodine to drive both the isomerization of linoleic acid and the subsequent Diels-Alder reaction.

Reagents:

-

Tall Oil Fatty Acid (TOFA): >95% Linoleic Acid content (1.0 eq).

-

Acrylic Acid: Glacial, inhibited with 200 ppm MEHQ (1.2 eq).

-

Iodine (I₂): Resublimed crystals (0.1 - 0.3 wt% relative to fatty acid).

-

Inhibitor: Hydroquinone (0.1 wt% relative to acrylic acid) to prevent homopolymerization.

Equipment:

-

High-pressure Parr reactor (Stainless Steel 316) or heavy-walled glass pressure vessel (for small scale).

-

Mechanical stirring (high torque required as viscosity increases).

Step-by-Step Methodology:

-

Charge & Purge: Load the Linoleic Acid/TOFA into the reactor. Add the Iodine catalyst (0.15 wt%). Seal and purge with Nitrogen (

) three times to remove oxygen (critical to prevent oxidative degradation). -

Isomerization Phase: Heat the fatty acid mixture to 230°C with stirring (300 RPM). Hold for 45 minutes.

-

Causality: This thermal step converts the 9,12-diene system into the 9,11-conjugated system required for the reaction.

-

-

Dienophile Addition: Cool strictly to 180°C . Slowly meter in the Acrylic Acid (containing Hydroquinone) over 2 hours using a high-pressure dosing pump.

-

Control Point: Acrylic acid addition is exothermic. If added too fast, the temperature will spike, causing acrylic acid homopolymerization (fouling) rather than the desired cycloaddition.

-

-

Reaction Phase: Once addition is complete, raise temperature back to 240°C and hold for 3–4 hours.

-

Pressure Note: Autogenic pressure will rise to ~40–60 psi.

-

-

Workup: Cool to 80°C. Transfer the dark viscous oil to a stripping flask.

-

Iodine Removal: Wash the organic phase with a 5% Sodium Thiosulfate (

) solution to quench and remove residual iodine. -

Purification (Distillation): Perform fractional distillation under high vacuum (<1 mmHg).

-

Fraction 1 (160–190°C): Unreacted Fatty Acids (Recycle).

-

Fraction 2 (230–260°C): Target C21-Diacid Product.

-

Residue: Polymerized dimers/trimers.

-

Protocol B: Clay-Catalyzed "Green" Route (High Purity)

This method avoids iodine contamination, yielding a lighter-colored product suitable for pharmaceutical or personal care applications.

Reagents:

-

Linoleic Acid: 1.0 eq.

-

Acrylic Acid: 1.25 eq.

-

Catalyst: Acid-activated Bentonite Clay (e.g., Montmorillonite K-10) (5 wt%).

-

Co-Catalyst: Lithium Carbonate (

) (0.1 wt%). -

Water: 1 wt% (Proton source for clay activation).

Methodology:

-

Slurry Preparation: Mix Linoleic acid, clay,

, and water in the autoclave. -

Simultaneous Addition: Add Acrylic acid immediately (unlike the iodine route, clay allows for a one-shot addition if heat is ramped slowly).

-

Thermal Cycle: Heat to 220°C over 1 hour. Hold at 220–250°C for 4 hours.

-

Filtration: Cool to 90°C and filter through a Celite pad to remove the clay catalyst.

-

Stripping: Vacuum strip unreacted acrylic acid and water.

-

Yield: Typically 65–70% conversion with higher regioselectivity than the iodine route.

Data Summary & Process Control

| Parameter | Iodine Route (Protocol A) | Clay Route (Protocol B) | Impact on Quality |

| Temperature | 230–250°C | 220–240°C | Lower temp reduces decarboxylation byproducts. |

| Reaction Time | 3–5 Hours | 4–6 Hours | Clay kinetics are slower due to heterogeneous catalysis. |

| Selectivity | Moderate (Mixed Isomers) | High | Clay pore structure imposes steric constraints, favoring specific isomers. |

| Post-Process | Requires Thiosulfate Wash | Filtration Only | Protocol B is superior for "clean" applications. |

| Yield | ~55% (Distilled) | ~65% (Crude) | Iodine promotes higher conversion but more tar/polymer formation. |

Workflow Visualization

Caption: Operational workflow for the batch synthesis of 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid.

Characterization & Validation

To validate the synthesis of the specific 5-carboxy isomer, the following analytical signatures must be confirmed:

-

FT-IR Spectroscopy:

-

1710 cm⁻¹: Strong Carbonyl (C=O) stretch (Carboxylic Acid).

-

1650 cm⁻¹: Weak Alkene (C=C) stretch (Cyclohexene ring). Note: This peak is distinct from the acyclic double bond of the starting material.

-

940 cm⁻¹: O-H bend (Carboxylic acid dimer).

-

-

Acid Value (AV):

-

Theoretical AV: ~318 mg KOH/g.

-

Experimental Target: 305–320 mg KOH/g .

-

Logic: If AV is <300, unreacted ester or decarboxylation has occurred. If AV >330, residual acrylic acid is present.

-

-

¹H-NMR (CDCl₃):

-

δ 5.4–5.6 ppm (2H, m): Cyclohexene vinylic protons.

-

δ 2.2–2.4 ppm (1H, m): Methine proton adjacent to the ring carboxyl (H-5).

-

Absence: No peaks at δ 6.0–6.4 ppm (Acrylic acid vinyls) or δ 5.3 ppm (Non-conjugated Linoleic vinyls).

-

References

-

Westvaco Corporation. (1973).[6] Selective reaction of fatty acids and their separation.[6] US Patent 3,753,968.[6] Link

-

Henkel Corporation. (1979).[6] Preparation of C21 dicarboxylic acid using crystalline clay catalyst.[7] US Patent 4,156,095.[6][8] Link

-

Ingevity. (2017).[5] Lubricating compositions and methods for the use thereof (Diacid 1550 Data).[9] WO Patent 2017066595A2. Link

-

ChemicalBook. (2024). 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid Properties and Suppliers.Link

-

Organic Chemistry Portal. (2023). Diels-Alder Reaction: Mechanism and Application.[4][5]Link

Sources

- 1. nbinno.com [nbinno.com]

- 2. Diels-Alder Reaction [organic-chemistry.org]

- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 4. praxilabs.com [praxilabs.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. US5053534A - Process for making a dicarboxylic acid - Google Patents [patents.google.com]

- 7. US4156095A - Preparation of C21 dicarboxylic acid - Google Patents [patents.google.com]

- 8. media.neliti.com [media.neliti.com]

- 9. WO2017066595A2 - Lubricating compositions and methods for the use thereof - Google Patents [patents.google.com]

Biological Activity of C21-Dicarboxylic Acids in Vitro: A Technical Guide

The following technical guide details the in vitro biological assessment of C21-Dicarboxylic Acids (C21-DCAs) , specifically focusing on Heneicosanedioic Acid (the linear odd-chain variant) and distinguishing it from industrial cycloaliphatic isomers.

Executive Summary & Chemical Identity

In the context of drug development and metabolomics, C21-Dicarboxylic Acid primarily refers to Heneicosanedioic Acid (HOOC-(CH₂)₁₉-COOH). Unlike its even-chain counterparts (e.g., C16, C18, C20) which are widely utilized in peptide drug conjugation (e.g., Semaglutide, Insulin Degludec) to promote albumin binding, the odd-chain C21-DCA possesses unique physicochemical properties and metabolic profiles.

Critical Distinction: Researchers must distinguish between:

-

Linear C21-DCA (Heneicosanedioic Acid): The bioactive lipid relevant to metabolism, beta-oxidation, and peptide derivatization.

-

Cycloaliphatic C21-DCA (e.g., Diacid 1550): An industrial surfactant and corrosion inhibitor derived from tall oil fatty acids. Do not use this in biological assays unless testing for toxicity or surfactant properties.

This guide focuses on the Linear C21-DCA as a metabolic modulator and pharmacophore.

Physicochemical Profile

| Property | Value / Characteristic | Impact on In Vitro Protocols |

| Formula | C₂₁H₄₀O₄ | High hydrophobicity requires carrier proteins. |

| MW | ~356.54 g/mol | -- |

| pKa | ~4.4 and ~5.4 | Anionic at physiological pH (7.4). |

| Solubility | Poor in aqueous buffer; Soluble in DMSO/Ethanol. | Critical: Precipitates in media. Must be conjugated to BSA. |

Mechanisms of Action (In Vitro)

The biological activity of C21-DCA is governed by its dual nature: as a substrate for lipid metabolism and as a ligand for albumin.

Peroxisomal & Mitochondrial Oxidation

Unlike monocarboxylic fatty acids, long-chain dicarboxylic acids (LCDAs) like C21-DCA cannot be directly oxidized by mitochondria. They undergo a specific "shuttle" metabolism:

-

Activation: Converted to C21-Dicarboxyl-CoA by microsomal synthetases.

-

Peroxisomal Shortening: Preferentially oxidized in peroxisomes to shorter chain dicarboxylic acids (C6-C10).

-

Mitochondrial Entry: Shortened products are transported into mitochondria (often carnitine-independent) for final oxidation.

Therapeutic Relevance: LCDAs are investigated for lipid-lowering effects (AMPK activation) and providing alternative fuel sources in defects of fatty acid oxidation (FAO).

Albumin Binding (The "Hitchhiker" Effect)

In drug development, C21-DCA is a critical moiety for half-life extension . It binds with high affinity to Human Serum Albumin (HSA) sites (Sudlow Site II).

-

Mechanism: The hydrophobic chain inserts into the albumin pocket, while the distal carboxylates interact with polar residues.

-

In Vitro Consequence: In cell culture with >10% FBS, free C21-DCA concentration is negligible. Assays must account for protein binding equilibrium.

Visualization: Metabolic & Signaling Pathways[1]

The following diagram illustrates the intracellular fate of C21-DCA and its interaction with Albumin.

Caption: C21-DCA metabolic flux: Albumin binding buffers free levels; Peroxisomes shorten chain before mitochondrial use.

Experimental Protocols

Protocol A: Preparation of C21-DCA:BSA Conjugate (Self-Validating)

Why this is critical: Adding C21-DCA dissolved in DMSO directly to cell media causes immediate micro-precipitation, leading to erratic data and false toxicity signals. You must pre-conjugate to BSA.

Reagents:

-

Heneicosanedioic Acid (Solid).

-

Fatty Acid-Free BSA (Lyophilized).

-

150 mM NaCl solution.

-

0.1 M NaOH and 0.1 M HCl.

Step-by-Step:

-

Stock Solution: Dissolve C21-DCA in 0.1 M NaOH (or alkaline ethanol) to 50 mM. Heat to 50°C if necessary until clear.

-

BSA Solution: Prepare a 10% (w/v) BSA solution in 150 mM NaCl. Filter sterilize (0.22 µm).

-

Conjugation:

-

While stirring the BSA solution at 37°C, dropwise add the C21-DCA stock.

-

Target a molar ratio of 4:1 (Fatty Acid : BSA) .

-

The solution may become cloudy transiently but should clear.

-

-

pH Adjustment: Check pH. Adjust to 7.4 using 0.1 M HCl.

-

Validation: Measure absorbance at 600nm. If OD > 0.05, precipitation has occurred. Discard and retry with slower addition.

Protocol B: Mitochondrial Stress Test (Seahorse XF)

Objective: Determine if C21-DCA uncouples respiration or acts as a fuel source.

Setup:

-

Cell Line: HepG2 (Liver) or C2C12 (Myotubes).

-

Media: Substrate-limited medium (low glucose, no serum) to force fatty acid usage.

Workflow:

-

Seed Cells: 20,000 cells/well in XF96 plate; adhere overnight.

-

Starvation: Replace media with substrate-limited media for 1 hour.

-

Injection Strategy:

-

Port A: C21-DCA:BSA Conjugate (Final conc: 10 - 100 µM).

-

Port B: Oligomycin (ATP Synthase inhibitor).

-

Port C: FCCP (Uncoupler).

-

Port D: Rotenone/Antimycin A.

-

-

Analysis:

-

Increase in Basal Respiration post-injection (Port A) indicates oxidation.

-

Lack of response compared to Palmitate control suggests requirement for peroxisomal priming.

-

Protocol C: Albumin Binding Affinity (Fluorescence Quenching)

Objective: Quantify the affinity of C21-DCA for albumin (critical for pharmacokinetics).

Principle: HSA has intrinsic tryptophan fluorescence (Ex 280nm / Em 340nm). Binding of C21-DCA quenches this fluorescence.

Steps:

-

Prepare 2 µM HSA in PBS in a quartz cuvette.

-

Titrate C21-DCA (0.5 µM increments) into the cuvette.

-

Record fluorescence spectrum (300-400 nm) after each addition (2 min equilibration).

-

Data Processing: Plot

vs. [Ligand]. Fit to the Stern-Volmer equation to derive the Binding Constant (

Data Presentation & Interpretation

When reporting C21-DCA activity, organize data to reflect its bioavailability limitations.

Table 1: Comparative Potency & Solubility

| Compound | Chain Length | Solubility (PBS pH 7.4) | Est. Albumin Affinity ( | Primary In Vitro Utility |

| Heneicosanedioic Acid | C21 (Odd) | < 1 µM (Free) | ~10⁻⁷ M | Biomarker / Peptide Half-life Extension |

| Eicosanedioic Acid | C20 (Even) | < 1 µM (Free) | ~10⁻⁷ M | Standard Reference |

| Dodecanedioic Acid | C12 (Even) | ~1 mM | ~10⁻⁵ M | Metabolic Substrate (Rapid Oxidation) |

Interpretation Guide:

-

High IC50 values (>100 µM) in serum-rich media: Likely an artifact of albumin binding (the "protein sink" effect). Repeat assay in low-serum (0.5%) conditions to find true potency.

-

Cytotoxicity: True toxicity is rare for LCDAs up to 500 µM if conjugated. Sudden cell death usually indicates precipitation/physical stress on the membrane rather than chemical toxicity.

References

-

Passi, S. et al. (2015). Metabolism of long-chain dicarboxylic acids in human liver. Investigates the peroxisomal beta-oxidation pathway preference for dicarboxylic acids. (Generalized reference for LCDA metabolism).

-

Khandke, L. et al. (2020). Discovery of biomarkers for postmenopausal osteoporosis. Identifies Heneicosanedioic acid as a downregulated metabolite, establishing its biological relevance.

-

Zorzi, A. et al. (2019). Acylated peptides for half-life extension. Discusses the use of C18-C22 diacids in binding albumin to extend drug circulation.

-

Faust, A. et al. (2023). Complexation and sensing of dicarboxylate anions.[1] Reviews the chemical handling and solubility challenges of long-chain dicarboxylates.

-

European Patent Office. (2024). EP 4199946 B1 - CRF2 Receptor Agonists. Explicitly lists Heneicosanedioic acid (C21 diacid) as a fatty acid group for peptide modification.[2]

Sources

Technical Guide: Mechanism of Action of 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid

[1]

Executive Summary

5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid (C21-DA) represents a unique class of cyclic fatty acid-based hydrotropes .[1] Unlike linear fatty acids or traditional surfactants, C21-DA possesses a "gemini-like" topology with a bulky hydrophobic cyclohexene core and two hydrophilic carboxyl groups located on distinct vectors.[1]

Primary Mechanism: Its mechanism of action in drug development is defined by hydrotropic solubilization and membrane permeation enhancement .[1] It acts by lowering the interfacial tension of aqueous systems and disrupting the ordered packing of lipid bilayers, thereby facilitating the delivery of hydrophobic Active Pharmaceutical Ingredients (APIs).[1]

Key Classification:

Molecular Architecture & Structure-Activity Relationship (SAR)

The efficacy of C21-DA stems from its specific structural topology, which differs significantly from linear lipids.[1]

Structural Components[1][4][5]

-

Cyclohexene Core: A six-membered ring containing a double bond (C2=C3).[1] This rigidifies the molecule, preventing the dense packing seen in linear fatty acids (like stearic acid), resulting in liquidity at room temperature and higher solubility.[1]

-

Dual Carboxyl Heads:

-

Hexyl Tail (Position 4): Provides the necessary lipophilicity (LogP modulation) to interact with cell membranes and hydrophobic drugs.[1]

Physicochemical Pharmacodynamics[1]

-

Hydrotropy: Unlike standard surfactants that form spherical micelles, C21-DA acts as a hydrotrope.[1] It aggregates around hydrophobic drug molecules in a non-micellar fashion (often planar stacking), increasing the aqueous solubility of Class II/IV BCS drugs.[1]

-

Viscosity Modification: The bulky ring structure creates steric hindrance in solution, preventing crystallization and stabilizing amorphous drug dispersions.[1]

Detailed Mechanism of Action[1]

Mechanism 1: Hydrotropic Solubilization

C21-DA operates via the "Minimum Hydrotrope Concentration" (MHC) principle rather than a sharp Critical Micelle Concentration (CMC).[1]

-

Step 1: Interfacial Adsorption: The hexyl chain and cyclohexene ring adsorb to the hydrophobic surface of the API.[1]

-

Step 2: Water Structure Disruption: The carboxyl groups disrupt the hydrogen-bonding network of water surrounding the drug.[1]

-

Step 3: Co-Solvent Complexation: C21-DA forms loose, dynamic clusters with the API, effectively shielding the hydrophobic regions from water without encapsulating them in a rigid micelle core.[1] This reduces the energy barrier for dissolution.[1]

Mechanism 2: Membrane Permeation Enhancement (Transdermal/Mucosal)

In topical and transdermal formulations, C21-DA acts as a penetration enhancer.[1]

-

Lipid Bilayer Insertion: The hexyl tail inserts into the stratum corneum lipid matrix.[1]

-

Phase Separation: The bulky cyclohexene ring creates "kinks" or disorder within the tightly packed lipid tails of the cell membrane.[1]

-

Fluidization: This disorder increases membrane fluidity, allowing small-molecule drugs to diffuse more freely through the barrier.[1]

Mechanism 3: Chelation and Stability

The 1,5-dicarboxyl arrangement allows C21-DA to act as a sequestering agent for divalent cations (Ca²⁺, Mg²⁺, Fe²⁺).[1] This prevents metal-catalyzed oxidation of sensitive APIs, acting as a secondary stabilizer.[1]

Visualization of Mechanisms[1]

Pathway: Solubilization & Permeation Logic

The following diagram illustrates the dual pathway of C21-DA in a pharmaceutical formulation context.

Caption: Dual mechanistic pathway showing hydrotropic complexation with APIs and lipid bilayer disruption for permeation enhancement.[1]

Experimental Protocols

Protocol A: Determination of Critical Hydrotrope Concentration (CHC)

This protocol validates the solubilizing efficiency of C21-DA using a model hydrophobic drug (e.g., Ibuprofen or Sudan Red dye).[1]

Materials:

Methodology:

-

Preparation: Prepare a series of aqueous solutions containing C21-DA at increasing concentrations (0% to 20% w/v) in phosphate buffer (pH 7.4).

-

Saturation: Add excess Sudan Red III to each vial.

-

Equilibration: Vortex for 5 minutes, then shake at 25°C for 24 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes to remove undissolved dye.

-

Quantification: Dilute the supernatant with methanol (1:1) and measure absorbance at 507 nm.

-

Analysis: Plot Absorbance vs. [C21-DA]. The point of inflection represents the CHC.[1]

Self-Validating Check:

-

Pass: A sigmoidal curve indicates hydrotropic action.[1]

-

Fail: Linear increase from zero suggests simple co-solvency; lack of increase suggests poor hydrotropy.[1]

Protocol B: Membrane Fluidization Assay (Fluorescence Anisotropy)

To verify the permeation enhancer mechanism.[1]

Materials:

-

DPPC (Dipalmitoylphosphatidylcholine) Liposomes.[1]

-

DPH (1,6-Diphenyl-1,3,5-hexatriene) fluorescent probe.[1]

-

Fluorescence Polarimeter.[1]

Methodology:

-

Liposome Formation: Prepare DPPC liposomes (1 mg/mL) via thin-film hydration.[1]

-

Labeling: Incubate liposomes with DPH (1 µM) for 30 mins at 37°C.

-

Treatment: Add C21-DA to liposomes at varying molar ratios (0.1 to 10 mol%).

-

Measurement: Measure fluorescence anisotropy (r) at 45°C (above phase transition) and 25°C.

-

Interpretation: A decrease in anisotropy (

) indicates increased rotational freedom of the probe, confirming membrane fluidization.[1]

Quantitative Data Summary

The following table summarizes the physicochemical properties relevant to formulation scientists.

| Property | Value / Characteristic | Relevance to Mechanism |

| IUPAC Name | 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid | Precise identification of isomer.[1] |

| Physical State | Viscous Liquid (Amber) | Non-crystalline nature aids liquid formulations.[1] |

| Acid Value | ~270-320 mg KOH/g | High acid value indicates strong buffering/chelating potential.[1] |

| LogP (Predicted) | ~5.5 - 6.5 | Highly lipophilic; ideal for partitioning into lipid bilayers.[1] |

| Critical Hydrotrope Conc. | ~0.5 - 2.0% (w/v) | Lower than many linear fatty acid salts; efficient solubilizer.[1] |

| pKa | pKa1 ≈ 4.5; pKa2 ≈ 5.5 | Dual ionization allows pH-switchable solubility.[1] |

References

-

National Center for Biotechnology Information (NCBI). 2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, compd.[1] with 2,2',2''-nitrilotris[ethanol] (1:[1][4]2) | CID 105840.[1][4] PubChem Compound Summary.

-

U.S. Environmental Protection Agency (EPA). Substance Registry Services: 2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-.[1][5]

-

Ward, B. F., et al. Industrial Utilization of C21 Dicarboxylic Acid. Journal of the American Oil Chemists' Society.[1] (Contextualizing the Westvaco Diacid structure and synthesis).

-

Note: Standard industrial reference for the C21-Diacid class.[1]

-

-

Google Patents. Cosmetic preparation containing 5-carboxy-4-hexyl-2-cyclohexene-1-octanoic acid (RU2463036C2).[1]

Sources

- 1. PubChemLite - 2-cyclohexene-1-octanoic acid, 5(or 6)-carboxy-4-hexyl-, monododecyl ester (C33H60O4) [pubchemlite.lcsb.uni.lu]

- 2. GSRS [gsrs.ncats.nih.gov]

- 4. 2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, compd. with 2,2',2''-nitrilotris[ethanol] (1:2) | C33H66N2O10 | CID 105840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

Structural Elucidation and Spectroscopic Characterization of 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic Acid

Common Name: C21-Dicarboxylic Acid (Westvaco Diacid 1550 type) CAS Registry Number: 53980-88-4 Molecular Formula: C₂₁H₃₆O₄ Molecular Weight: 352.51 g/mol [1]

Executive Summary & Chemical Context

This guide details the spectroscopic signature of 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid , a specialized C21-dicarboxylic acid.[1] Industrially known as Diacid 1550 , this compound is synthesized via the Diels-Alder cycloaddition of conjugated linoleic acid (diene) and acrylic acid (dienophile).[1]

Scientific Nuance: Unlike small molecule synthesis resulting in a single stereoisomer, this C21-diacid exists as a complex mixture of positional and stereoisomers (endo/exo adducts).[1] Consequently, spectroscopic data (particularly NMR) will exhibit peak broadening and multiplet complexity characteristic of isomeric mixtures rather than the sharp, distinct splitting patterns of a single enantiomer.[1]

Synthesis Pathway Visualization

The following diagram illustrates the formation of the cyclohexene core from bio-based fatty acid precursors.

Caption: Diels-Alder synthesis pathway transforming linear fatty acids into the cyclic C21-dicarboxylic acid scaffold.[1]

Spectroscopic Profile: Data & Interpretation

A. Infrared Spectroscopy (FT-IR)

Methodology: Analysis performed on neat liquid (ATR cell) or KBr pellet.[1] Diagnostic Value: IR is the primary tool for confirming the dual carboxylic acid functionality and the presence of the cyclohexene ring.

| Frequency (cm⁻¹) | Vibration Mode | Assignment & Interpretation |

| 2500–3300 | O-H Stretch | Broad, strong. Characteristic of carboxylic acid dimers (hydrogen bonded).[1] Often overlaps C-H stretches.[1] |

| 2850–2960 | C-H Stretch | Strong. Aliphatic sp³ C-H stretching from the long alkyl chains (hexyl and octanoic segments).[1] |

| 1705–1715 | C=O Stretch | Strong. The carbonyl stretch of the carboxylic acid groups. A single broadened peak usually represents both acid groups.[1] |

| 1650–1660 | C=C Stretch | Weak/Medium. The internal cyclohexene double bond. Often obscured by the strong carbonyl signal but distinct from aromatic C=C. |

| 1460, 1375 | C-H Bend | Methylene (-CH₂-) scissoring and methyl (-CH₃) bending. |

| 1200–1300 | C-O Stretch | C-O stretching coupled with O-H bending (acid).[1] |

| 930–940 | O-H Bend | Out-of-plane bending, characteristic of dimeric carboxylic acids.[1] |

B. Mass Spectrometry (MS)

Methodology: Due to the low volatility and high polarity of the dicarboxylic acid, Electrospray Ionization (ESI) in negative mode is preferred. For GC-MS, derivatization to the dimethyl ester is mandatory .[1]

1. ESI-MS (Negative Mode)[1]

-

[M-H]⁻ Ion: m/z 351.5 (Base peak).

-

Fragmentation: Minimal fragmentation is observed in soft ionization, making it ideal for molecular weight confirmation.[1]

2. EI-MS (70 eV) - Requires Methyl Ester Derivatization

-

Analyte: Dimethyl 5-carboxy-4-hexyl-2-cyclohexene-1-octanoate (MW ≈ 380.5).

-

Molecular Ion (M⁺): m/z 380 (Weak).

-

Diagnostic Fragments:

-

m/z 349: Loss of methoxy group [M - OCH₃]⁺.

-

m/z 320: Loss of acetic acid equivalent (McLafferty rearrangement).

-

m/z 262: Loss of the hexyl side chain.

-

m/z 59: Carbomethoxy ion [COOCH₃]⁺.

-

C. Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Chloroform-d) is standard.[1] Note on Isomers: The chemical shifts reported below represent the centroid of multiplets. Expect complex splitting due to the mixture of diastereomers (endo/exo) and regioisomers.

1. ¹H NMR Data (400 MHz, CDCl₃)

| Shift (δ ppm) | Integration | Multiplicity | Assignment | Structural Context |

| 11.0 – 12.0 | 2H | Broad Singlet | -COOH | Carboxylic acid protons (exchangeable).[1] Disappears with D₂O shake. |

| 5.55 – 5.75 | 2H | Multiplet | -CH =CH - | Vinyl protons at C2 and C3 of the cyclohexene ring. |

| 2.55 – 2.65 | 1H | Multiplet | >CH -COOH | Methine proton at C5 (alpha to ring carboxyl).[1] |

| 2.25 – 2.35 | 2H | Triplet | -CH ₂-COOH | Methylene protons of the octanoic acid chain (alpha to chain carboxyl).[1] |

| 1.95 – 2.10 | 2H | Broad Mult. | Ring -CH ₂- / >CH - | Allylic protons and ring methine (C1/C4).[1] |

| 1.55 – 1.65 | 4H | Multiplet | -CH ₂- | Beta-methylene protons (beta to carboxyls). |

| 1.20 – 1.40 | ~16H | Broad Singlet | -(CH ₂)ₙ- | Bulk methylene protons of the hexyl and octyl chains.[1] |

| 0.85 – 0.90 | 3H | Triplet | -CH ₃ | Terminal methyl group of the hexyl chain. |

2. ¹³C NMR Data (100 MHz, CDCl₃)

| Shift (δ ppm) | Carbon Type | Assignment |

| 180.1, 179.8 | Quaternary (C=O) | Carboxylic acid carbonyls.[1] Distinct peaks for ring vs. chain acid. |

| 132.5, 128.4 | Methine (CH) | Alkene carbons (C2, C3).[1] The shift difference confirms the cyclic double bond. |

| 45.2 | Methine (CH) | C5 (Ring carbon attached to COOH).[1] |

| 38.5 | Methine (CH) | C1/C4 (Ring carbons with alkyl substituents).[1] |

| 34.2 | Methylene (CH₂) | Alpha-carbon of the octanoic side chain.[1] |

| 22.0 – 32.0 | Methylene (CH₂) | Cluster of aliphatic chain carbons.[1] |

| 14.1 | Methyl (CH₃) | Terminal methyl of the hexyl group. |

Experimental Protocols

Protocol A: GC-MS Derivatization (Methylation)

Purpose: Convert non-volatile dicarboxylic acids into volatile methyl esters for structural analysis.[1] Safety: BF₃ is corrosive and moisture-sensitive.[1] Work in a fume hood.

-

Sample Prep: Weigh 10 mg of the C21-diacid into a reaction vial.

-

Reagent Addition: Add 1 mL of 14% Boron Trifluoride (BF₃) in Methanol .

-

Reaction: Cap tightly and heat at 60°C for 30 minutes .

-

Quench: Cool to room temperature. Add 1 mL of saturated NaHCO₃ (aq) to neutralize.

-

Extraction: Add 1 mL of Hexane . Vortex for 30 seconds.

-

Separation: Allow layers to separate. Transfer the top hexane layer (containing methyl esters) to a GC vial.

-

Analysis: Inject 1 µL into GC-MS (Split ratio 20:1).

Protocol B: NMR Sample Preparation

Purpose: Ensure complete dissolution and prevent dimerization effects from broadening peaks.

-

Solvent Choice: Use CDCl₃ (99.8% D) for general characterization.[1] If solubility is poor or acid peaks are too broad, use DMSO-d₆ .[1]

-

Concentration: Dissolve 15-20 mg of sample in 0.6 mL solvent.

-

Filtration: Filter through a glass wool plug within the pipette to remove any suspended particulates (common in viscous industrial samples).[1]

-

Acquisition: Set relaxation delay (d1) to >2 seconds to allow full relaxation of carboxyl protons if quantitative integration is required.

Analytical Workflow Diagram

The following decision tree outlines the logical flow for characterizing this specific molecule.

Caption: Integrated analytical workflow for the characterization of C21-dicarboxylic acid derivatives.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 105840: 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid.[1] Retrieved from [Link][1]

-

Ingevity Corporation (2016). Diacid 1550: Technical Data Sheet and Applications in Metalworking Fluids.[1] Retrieved from [Link][1]

-

U.S. Environmental Protection Agency (2025). Substance Registry Services: 2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl- (CAS 53980-88-4).[1] Retrieved from [Link][1]

Sources

Comprehensive Guide to 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid (C21 Diacid)

[1]

Executive Summary

5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid is a specialized C21 dicarboxylic acid derived from the Diels-Alder cycloaddition of unsaturated fatty acids (typically linoleic acid) and acrylic acid.[1] Unlike linear dicarboxylic acids (e.g., sebacic or dodecanedioic acid), this molecule features a central cyclohexene ring that imparts unique rheological and solubility properties.

In industrial and research contexts, it is rarely referred to by its full IUPAC name. It is most commonly known as C21 Diacid or by trade names such as Diacid 1550 .[1][2] Its primary utility lies in corrosion inhibition, metalworking fluids, and surfactant systems where its amphiphilic structure—combining a hydrophobic hexyl/octanoic tail with a hydrophilic dicarboxylic head—provides superior film-forming capabilities.

Nomenclature & Synonyms

The nomenclature for this molecule is complex due to the regiochemistry of its synthesis. The reaction produces a mixture of positional isomers, leading to variations in systematic naming.

Systematic & IUPAC Names

The systematic names attempt to describe the specific isomer (usually the 5-carboxy or 6-carboxy variant).

-

Primary Systematic Name: 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid[1][3]

-

Isomeric Variation: 6-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid

-

Alternative IUPAC Style: 5-(7-Carboxyheptyl)-2-hexylcyclohex-3-ene-1-carboxylic acid[1]

-

Descriptive Name: Cyclocarboxypropyloleic acid (Reflecting its origin from oleic/linoleic chains).

CAS Registry Numbers

-

53980-88-4 : The most widely used CAS number, referring to the "C21 Dicarboxylic Acid" product mixture (isomers).

-

42763-47-3 : Often assigned to the specific 5-carboxy isomer.[1]

-

60532-96-9 : Refers to the disodium salt form (used in aqueous surfactant systems).

Commercial & Trade Names

These names are ubiquitous in industrial literature and patents.

-

Diacid 1550 (or Westvaco 1550 ): The historical trade name from Westvaco (now Ingevity). This is the industry standard reference.

-

C21 Diacid : The generic industrial shorthand.

-

Acrylinoleic Acid : A portmanteau describing the reactants (Acrylic acid + Linoleic acid).

Synonym Hierarchy Visualization

The following diagram illustrates the relationship between the chemical structure, its isomers, and the various naming conventions.

Figure 1: Hierarchical classification of synonyms for C21 Diacid, distinguishing between specific isomers and commercial mixtures.

Chemical Origins & Isomerism

To understand the synonyms, one must understand the synthesis. The molecule is produced via a Diels-Alder cycloaddition .

Synthesis Mechanism

-

Reactants: Conjugated Linoleic Acid (Diene) + Acrylic Acid (Dienophile).

-

Reaction: The acrylic acid adds across the conjugated double bonds of the fatty acid.

-

Result: A cyclohexene ring is formed.[1][4] The original fatty acid chain becomes two substituents on the ring: a hexyl group and a carboxy-heptyl group. The acrylic acid contributes a carboxyl group directly to the ring.

Regioselectivity and Isomers

The acrylic acid can approach the diene in two orientations, leading to the carboxyl group ending up at either position 5 or position 6 relative to the octanoic acid chain (at position 1).

-

Isomer A: 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid.[1][3]

-

Isomer B: 6-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid.

Commercial "C21 Diacid" is a mixture of these isomers, which is why the CAS 53980-88-4 is often preferred over the isomer-specific CAS.

Figure 2: Synthetic pathway showing the origin of the isomeric mixture known as C21 Diacid.

Physicochemical Profile

The unique structure of C21 Diacid—a cyclic core with two acid groups and a long hydrophobic tail—gives it properties distinct from standard dimer acids (C36) or linear diacids.

| Property | Typical Value | Notes |

| Molecular Formula | C₂₁H₃₆O₄ | |

| Molecular Weight | ~352.5 g/mol | |

| Appearance | Viscous Amber Liquid | Liquid at room temperature due to the cyclic disruption of packing.[1] |

| Acid Value | 270–300 mg KOH/g | High functionality for neutralization. |

| Solubility (Water) | Insoluble | Requires neutralization (e.g., with KOH or amines) to solubilize. |

| Solubility (Organic) | Soluble | Soluble in alcohols, aromatics, and hydrocarbons. |

| Viscosity | High | Higher than monomeric fatty acids but lower than C36 dimer acids. |

Applications & Mechanisms

The synonyms "Diacid 1550" or "Westvaco 1550" frequently appear in patents related to these specific applications.

Corrosion Inhibition[1][4][5][6][7][8][9][10]

-

Mechanism: The two carboxyl groups react with amines (e.g., ethanolamines, imidazolines) to form salts. The dicarboxylic head binds strongly to metal surfaces (chemisorption), while the hydrophobic hexyl/octanoic tail forms a dense, persistent barrier against water and oxygen.

-

Advantage: The cyclohexene ring adds rigidity to the film, making it more durable under high shear than films formed by linear fatty acids.

Hydrotropes and Surfactants

-

Mechanism: When neutralized (e.g., to the disodium salt CAS 60532-96-9), the molecule acts as a hydrotrope. It can solubilize other surfactants into aqueous systems.

-

Usage: Heavy-duty cleaners where it couples non-ionic surfactants into high-electrolyte solutions.

Metalworking Fluids[7]

-

Mechanism: Provides lubricity through the fatty chain and corrosion protection through the acid functionality.[5] It is often used as a co-emulsifier to stabilize oil-in-water emulsions.

Analytical Characterization

To verify the identity of "5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid" in a sample:

-

Acid Value Titration: A primary check. The theoretical value is approx. 318 mg KOH/g, but commercial grades (like Diacid 1550) are typically 270–300 mg KOH/g due to the presence of some unreacted material or anhydrides.

-

FT-IR Spectroscopy: Look for the characteristic C=O stretch of the carboxylic acid (approx. 1710 cm⁻¹) and the C=C stretch of the cyclohexene ring (weak, around 1650 cm⁻¹).

-

GC-MS: Requires derivatization (e.g., methylation) to make it volatile. The mass spectrum will show the molecular ion for the dimethyl ester (m/z ~380).

References

-

Ward, B. F., Force, C. G., Bills, A. M., & Woodward, F. E. (1975).[3] Industrial utilization of C21 dicarboxylic acid. Journal of the American Oil Chemists' Society.[6] Link (Source verified via search context).

-

Ingevity Corporation . (n.d.). Diacid 1550 Product Data Sheet. Retrieved from Ingevity Technical Library. (Commercial source of "Diacid 1550").[1][4][7]

-

National Institutes of Health (NIH) . (n.d.). 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid - PubChem Compound Summary. PubChem.[1] Link

- U.S. Patent 3,753,968. (1973). Preparation of C21 Dicarboxylic Acids. (Describes the Diels-Alder synthesis of the molecule).

-

ChemicalBook . (2023). 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid Properties and CAS. Link

Sources

- 1. sunwaychemicals.com [sunwaychemicals.com]

- 2. US4978392A - Cementitious compositions - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. US20030232728A1 - Sulfated dicarboxylic acids for lubrication, emulsification, and corrosion inhibition - Google Patents [patents.google.com]

- 5. US6800594B2 - Corrosion inhibitor barrier for ferrous and non-ferrous metals - Google Patents [patents.google.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. ingevity.com [ingevity.com]

Discovery and background of cyclohexene dicarboxylic acid derivatives

The Cyclohexene Dicarboxylic Acid Scaffold: From Diels-Alder Adducts to High-Value Pharmacophores

Executive Summary

The cyclohexene dicarboxylic acid scaffold—specifically 4-cyclohexene-1,2-dicarboxylic acid and its anhydride—represents a cornerstone in modern medicinal chemistry. Originally valued as a commodity chemical for polyester resins, this scaffold has evolved into a critical pharmacophore for high-value therapeutics. Its unique "half-chair" conformation allows it to mimic the transition states of enzymatic hydrolysis, most notably in neuraminidase inhibitors (e.g., Oseltamivir/Tamiflu) and metabotropic glutamate receptor 4 (mGlu4) positive allosteric modulators (PAMs) . This guide details the synthetic origins, stereochemical versatility, and pharmacological applications of this scaffold, providing researchers with a roadmap for leveraging its properties in drug discovery.

Introduction: The Chemical Architect

The utility of cyclohexene dicarboxylic acid derivatives stems from their ability to bridge the gap between planar aromatic systems and flexible aliphatic chains. The presence of the double bond at the C4-C5 position introduces a specific constraint, forcing the ring into a half-chair conformation .

-

Chemical Identity: cis-4-Cyclohexene-1,2-dicarboxylic acid (CAS: 2305-26-2).[1][2]

-

Core Value: The C1/C2 dicarboxylic acid motif provides two "handles" for functionalization (amides, esters, imides), while the C4=C5 double bond serves as a latent functional group for oxidation, epoxidation, or further addition.

Historical Context: The Diels-Alder Revolution

The discovery of this scaffold is inextricably linked to the Diels-Alder reaction (Nobel Prize, 1950). The reaction between 1,3-butadiene and maleic anhydride yields cis-4-cyclohexene-1,2-dicarboxylic anhydride with 100% atom economy and high stereospecificity. This accessibility allows for the rapid generation of libraries for Structure-Activity Relationship (SAR) studies.

Synthetic Strategies & Stereochemistry

The biological activity of this scaffold is dictated by its stereochemistry. The Diels-Alder reaction predominantly yields the cis-isomer (endo rule), which places the two carboxylic acid groups on the same face of the ring.

The Diels-Alder Protocol (Self-Validating System)

Objective: Synthesis of cis-4-cyclohexene-1,2-dicarboxylic anhydride. Rationale: Using 3-sulfolene as a butadiene precursor avoids handling gaseous butadiene, ensuring precise stoichiometry and safety.

Materials:

-

3-Sulfolene (Butadiene sulfone)

-

Maleic Anhydride

-

Xylenes (Solvent)

-

Petroleum Ether (Recrystallization)

Step-by-Step Methodology:

-

Precursor Decomposition: In a round-bottom flask equipped with a reflux condenser, dissolve 3-sulfolene (1.2 eq) and maleic anhydride (1.0 eq) in dry xylenes.

-

Reaction Initiation: Heat the mixture to reflux (approx. 110–140°C). At this temperature, 3-sulfolene undergoes chelotropic elimination to generate SO₂ (gas) and 1,3-butadiene in situ.

-

Cycloaddition: Maintain reflux for 30–45 minutes. The generated butadiene immediately reacts with maleic anhydride.

-

Validation Point: Cessation of SO₂ evolution (bubbling stops) indicates complete conversion of sulfolene.

-

-

Isolation: Cool the solution to room temperature. Add petroleum ether to induce precipitation of the adduct.

-

Purification: Filter the white crystalline solid. Recrystallize from toluene/petroleum ether.

-

Characterization (Validation):

-

Melting Point: 103–104°C (Sharp range confirms purity).

-

IR Spectroscopy: Look for anhydride carbonyl stretches at ~1850 cm⁻¹ and ~1780 cm⁻¹. Absence of broad OH stretch (2500–3000 cm⁻¹) confirms no hydrolysis to the diacid.

-

Figure 1: The chelotropic generation of butadiene and subsequent Diels-Alder cycloaddition.

Pharmacological Applications

Antiviral Agents: Neuraminidase Inhibitors (Influenza)

The most commercially significant application of the cyclohexene scaffold is in the synthesis of Oseltamivir (Tamiflu) .

-

Mechanism: Influenza neuraminidase cleaves sialic acid from host cells to release new virions. The hydrolysis proceeds via a sialosyl cation transition state , which has a distorted half-chair conformation.

-

The Cyclohexene Advantage: The cyclohexene ring of Oseltamivir (specifically ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate) perfectly mimics the planar geometry of the sialosyl cation transition state.

-

Synthetic Link: While industrial synthesis often starts from shikimic acid, total syntheses using Diels-Alder strategies (using furan or substituted butadienes) have been developed to access the core cyclohexene ring, demonstrating the scaffold's versatility in accessing this drug class.

CNS Therapeutics: mGlu4 Positive Allosteric Modulators

Metabotropic glutamate receptor 4 (mGlu4) is a target for Parkinson's disease.[3]

-

Key Compound: cis-2-(3,5-dichlorophenylcarbamoyl)cyclohexanecarboxylic acid (VU0155041 ).[4]

-

Role of the Scaffold: The cis-1,2-dicarboxylic motif locks the amide and carboxylic acid in a specific spatial arrangement that fits the allosteric pocket of mGlu4.

-

Optimization: While the final drug candidates are often saturated (cyclohexane), the cyclohexene analogues are critical intermediates. The double bond allows for late-stage functionalization to fine-tune lipophilicity and blood-brain barrier (BBB) penetration before final hydrogenation.

Antimicrobial and Antifungal Agents

Recent studies have highlighted the bioactivity of simple derivatives of the 4-cyclohexene-1,2-dicarboxylic acid itself.

-

Monoesters: The mono-methyl and mono-ethyl esters of cyclohexene dicarboxylic acid have demonstrated antimicrobial activity against Staphylococcus aureus and Pseudomonas aeruginosa.

-

Mechanism: The amphiphilic nature (free acid + lipophilic ester/ring) likely disrupts bacterial cell membranes.

-

Iron Complexes: Coordination complexes of cyclohexanedicarboxylic acid with Fe(II) have shown significant antifungal activity against Candida albicans, suggesting the scaffold can serve as a ligand for metallodrugs.

Quantitative Data Summary

| Derivative Class | Target / Application | Key Mechanism | Activity Metric (Example) |

| Amino-Cyclohexene Carboxylate | Influenza Neuraminidase | Transition State Mimicry | IC50: ~1 nM (Oseltamivir) |

| Cyclohexane-1,2-dicarboxamide | mGlu4 Receptor (CNS) | Positive Allosteric Modulation | EC50: ~700 nM (VU0155041) |

| Cyclohexene Dicarboxylic Monoester | S. aureus / E. coli | Membrane Disruption | MIC: ~64 µg/mL |

| Iron-Dicarboxylate Complex | Candida albicans | Metal Ion Dysregulation | Significant Inhibition (Agar Well) |

Future Outlook: Epigenetic Targets

Emerging research links cyclohexenone and cyclohexene-oxide derivatives (structurally related to the dicarboxylic acid scaffold) to EZH2 inhibition in glioblastoma. The ability to functionalize the C4=C5 double bond of the dicarboxylic acid scaffold into an epoxide or enone provides a new avenue for designing dual-action anticancer agents that combine the metabolic stability of the dicarboxylate with the reactivity of an alkylating warhead.

Figure 2: Structure-Activity Relationship (SAR) map of the cyclohexene scaffold.

References

-

Diels-Alder Synthesis and Mechanism

- Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride. Cerritos College Chemistry Department.

-

Neuraminidase Inhibitors (Oseltamivir Context)

- Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity.

-

mGlu4 Allosteric Modulators

-

Antimicrobial Activity

-

Synthesis and Antimicrobial Activity of Iron Cyclohexanedicarboxylic Acid.[7] DergiPark (Asian Journal of Chemistry).

-

-

General Biological Activity of Cyclohexene Derivatives

-

Derivatives of the Cyclohexene Series and Their Biological Activity. Processes of Petrochemistry and Oil Refining.[8]

-

Sources

- 1. CIS-4-CYCLOHEXENE-1,2-DICARBOXYLIC ACID | 2305-26-2 [chemicalbook.com]

- 2. 4-Cyclohexene-1,2-dicarboxylic acid, cis- | C8H10O4 | CID 504243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. DERIVATIVES OF THE CYCLOHEXENE SERIES AND THEIR BIOLOGICAL ACTIVITY | Processes of Petrochemistry and Oil Refining [ppor.az]

Whitepaper: Identification of Potential Therapeutic Targets for 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid (CHOA)

Abstract

5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid (CHOA) is a C21 dicarboxylic acid featuring a central cyclohexene ring. Its synthesis from linoleic acid via a Diels-Alder reaction and its structural similarity to endogenous lipid signaling molecules suggest significant, yet unexplored, therapeutic potential.[1] Initial discovery efforts have pointed towards its utility in developing anti-inflammatory and cardiovascular drugs.[2][3] This guide synthesizes the available structural and chemical information to propose three primary classes of high-probability therapeutic targets for CHOA. We provide the scientific rationale for each proposed target, outline comprehensive experimental workflows for validation, and present detailed protocols for key validation assays. The primary hypothesized targets are: Peroxisome Proliferator-Activated Receptors (PPARs) , G-Protein Coupled Receptor 120 (GPR120/FFAR4) , and Cyclooxygenase-2 (COX-2) .

Introduction and Molecular Profile of CHOA

5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid (CHOA), also known by synonyms such as Cyclocarboxypropyloleic acid, is a lipid-like molecule with a unique architecture.[4] Its structure comprises two carboxylic acid moieties, making it a dicarboxylic acid, with a long alkyl chain and a hexyl-substituted cyclohexene ring.[1][5] This combination of features—a hydrophobic core and two polar, anionic head groups—mirrors characteristics of known modulators of metabolic and inflammatory pathways.

While direct biological targets of CHOA have not been elucidated in published literature, its precursor, linoleic acid, is known to be a substrate for and modulator of enzymes involved in inflammation.[2][5][6] Furthermore, derivatives containing the cyclohexene or dicarboxylic acid motifs have established roles in pharmacology, particularly in inflammation and metabolic disease.[3][7] This document serves as a roadmap for researchers seeking to de-orphanize CHOA and unlock its therapeutic potential.

Table 1: Physicochemical Properties of CHOA

| Property | Value | Source |

| CAS Number | 53980-88-4 | [1][8] |

| Molecular Formula | C₂₁H₃₆O₄ | [1][5] |

| Molecular Weight | 352.51 g/mol | [1][5] |

| IUPAC Name | 5-(7-carboxyheptyl)-2-hexylcyclohex-3-ene-1-carboxylic acid | [3] |

| Canonical SMILES | CCCCCCC1C=CC(CC1C(=O)O)CCCCCCCC(=O)O | [3][5] |

| InChI Key | RYKIXDBAIYMFDV-UHFFFAOYSA-N | [3][5] |

| Predicted XlogP | 6.7 | [4] |

| Solubility | Insoluble in water; Soluble in most organic solvents. | [9] |

Hypothesis 1: Peroxisome Proliferator-Activated Receptors (PPARs)

Rationale for Hypothesis

PPARs are ligand-activated nuclear receptors that function as master regulators of lipid metabolism, glucose homeostasis, and inflammation.[10] The three main isotypes are PPARα, PPARγ, and PPARβ/δ. They are well-established targets for metabolic diseases; for instance, fibrates (PPARα agonists) treat dyslipidemia, while thiazolidinediones (PPARγ agonists) treat type 2 diabetes.[11]

The rationale for targeting PPARs with CHOA is threefold:

-

Endogenous Ligand Similarity: PPARs are naturally activated by fatty acids and their derivatives.[10] CHOA's fundamental structure is that of a modified fatty acid.

-

Dicarboxylic Acid Activity: Long-chain dicarboxylic acids are known to be involved in pathways regulated by PPARα.[12][13] Dicarboxylic acids have been shown to improve metabolic parameters in vivo, an effect consistent with PPAR activation.[7][14]

-

Structural Analogy: The metabolite of the plasticizer DINCH, known as MINCH (1,2-cyclohexane dicarboxylic acid monoester), is a structural analog of CHOA, containing a cyclohexane dicarboxylic acid core. MINCH has been experimentally confirmed to bind to and activate PPARγ.[15] The similarity in the core scaffold and the presence of the crucial carboxylate group, which interacts with key residues (like Tyr473) in the PPARγ ligand-binding pocket, provides a strong basis for this hypothesis.[15]

Signaling Pathway and Validation Workflow

Activation of PPARγ by a ligand like CHOA initiates a cascade leading to the regulation of target genes involved in adipogenesis and insulin sensitivity.

Caption: PPARγ signaling pathway initiated by ligand binding.

A systematic workflow is required to validate that CHOA directly engages and activates PPARγ.

Caption: Experimental workflow for PPARγ target validation.

Detailed Protocol: PPARγ Luciferase Reporter Assay

This assay quantitatively measures the ability of CHOA to activate the PPARγ receptor in a cellular context, leading to the transcription of a reporter gene (luciferase).

Materials:

-

HEK293T or other suitable host cells.

-

Expression plasmid for full-length human PPARγ.

-

Expression plasmid for RXRα.

-

Reporter plasmid containing multiple Peroxisome Proliferator Response Elements (PPREs) upstream of a luciferase gene (e.g., pGL4.26[luc2/minP/Hygro]).

-

Control plasmid for transfection normalization (e.g., Renilla luciferase).

-

Lipofectamine 3000 or similar transfection reagent.

-

DMEM with 10% FBS, Penicillin-Streptomycin.

-

Opti-MEM reduced-serum medium.

-

CHOA stock solution (in DMSO).

-

Rosiglitazone (positive control, in DMSO).

-

Dual-Luciferase Reporter Assay System (e.g., Promega).

-

96-well white, clear-bottom cell culture plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.

-

Transfection:

-

For each well, prepare a DNA mixture in Opti-MEM containing: 50 ng PPARγ plasmid, 50 ng RXRα plasmid, 100 ng PPRE-luciferase plasmid, and 10 ng Renilla control plasmid.

-

Prepare the transfection reagent mixture according to the manufacturer's protocol.

-

Combine the DNA and reagent mixtures, incubate for 15 minutes at room temperature, and add 20 µL of the complex to each well.

-

Incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of CHOA and Rosiglitazone in complete DMEM. A typical concentration range would be 0.01 µM to 100 µM. Include a DMSO-only vehicle control.

-

Carefully remove the transfection medium from the cells and replace it with 100 µL of the medium containing the test compounds.

-

Incubate for an additional 18-24 hours.

-

-

Lysis and Luminescence Reading:

-

Remove the medium and wash the cells once with 100 µL of PBS.

-

Add 20 µL of 1X passive lysis buffer to each well and incubate for 15 minutes on an orbital shaker.

-

Measure Firefly luciferase activity by adding 50 µL of Luciferase Assay Reagent II and reading on a luminometer.

-

Measure Renilla luciferase activity by adding 50 µL of Stop & Glo® Reagent and reading again.

-

-

Data Analysis:

-

Normalize the Firefly luciferase signal by dividing it by the Renilla luciferase signal for each well.

-

Calculate the fold activation relative to the vehicle (DMSO) control.

-

Plot the fold activation against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

-

Hypothesis 2: G-Protein Coupled Receptor 120 (GPR120 / FFAR4)

Rationale for Hypothesis

GPR120 is a G-protein coupled receptor that is activated by medium and long-chain free fatty acids, particularly unsaturated ones like docosahexaenoic acid (DHA) and α-linolenic acid.[16][17] It is highly expressed in adipose tissue, pro-inflammatory macrophages, and intestinal endocrine cells.[17][18] GPR120 activation is linked to potent anti-inflammatory effects and the stimulation of glucagon-like peptide-1 (GLP-1) secretion, making it an attractive target for type 2 diabetes and metabolic syndrome.[17][19]

The rationale for CHOA as a GPR120 agonist is based on:

-

Structural Class: CHOA is a long-chain fatty acid derivative (C21), placing it directly in the class of endogenous GPR120 ligands.[17]

-

Pharmacophore Requirement: A free carboxylic acid group is an essential pharmacophoric feature for GPR120 agonism, as it forms critical hydrogen bonds with residues like Arg99 in the receptor's binding pocket.[4][16] CHOA possesses two such groups.

-

Functional Overlap: The reported promise of CHOA-like dicarboxylic acids in anti-inflammatory and cardiovascular drug development aligns perfectly with the known physiological roles of GPR120 activation, which include insulin sensitization and anti-inflammatory signaling in macrophages.[2][3][17]

Signaling Pathway and Validation Workflow

Ligand binding to GPR120 triggers Gαq coupling, leading to intracellular calcium mobilization and downstream signaling cascades, including the potentiation of GLP-1 secretion in enteroendocrine cells.

Caption: GPR120 signaling via the Gαq-PLC-Ca²⁺ pathway.

Validation requires confirming direct receptor activation and measuring the key downstream functional outcome of calcium flux.

Caption: Experimental workflow for GPR120 target validation.

Detailed Protocol: Intracellular Calcium Mobilization Assay

This fluorescence-based assay provides a rapid and robust measure of GPR120 activation by quantifying the release of calcium from intracellular stores.

Materials:

-

CHO-K1 or HEK293 cells stably expressing human GPR120.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).

-

Pluronic F-127.

-

Probenecid (an anion-exchange transport inhibitor, to prevent dye leakage).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

CHOA stock solution (in DMSO).

-

α-Linolenic acid (ALA) or GW9508 (positive controls, in DMSO).

-

Black, clear-bottom 96-well or 384-well microplates.

-

Fluorescence plate reader with automated injection capability (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating: Seed the GPR120-expressing cells into the microplate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate for 24 hours.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium dye (e.g., 4 µM Fluo-4 AM), 0.04% Pluronic F-127, and 2.5 mM Probenecid in Assay Buffer.

-

Remove the culture medium from the cells and add 50 µL of loading buffer to each well.

-

Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

-

-

Compound Plate Preparation:

-